(2R)-2-Amino-2-(2-anthryl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with an anthryl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the anthryl derivative.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as sodium borohydride or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The anthryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of anthryl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted anthryl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. The anthryl group provides a hydrophobic interaction site, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Anthryl)ethanol: Similar structure but lacks the amino group.
2-Amino-2-phenylethanol: Similar backbone but with a phenyl group instead of an anthryl group.
2-Amino-2-(naphthyl)ethanol: Similar structure with a naphthyl group.
Uniqueness
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is unique due to the presence of both an amino and a hydroxyl group on the same carbon, along with the large anthryl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(2R)-2-amino-2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m0/s1 |
InChI Key |
IYXAWKPHWZYHDL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Origin of Product |
United States |
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